molecular formula C15H16N6O2 B2390626 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-28-0

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2390626
CAS No.: 1797270-28-0
M. Wt: 312.333
InChI Key: CXWMETXWSFWUMY-UHFFFAOYSA-N
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Description

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a triazole ring, a piperidine ring, and a nicotinonitrile moiety

Mechanism of Action

Target of Action

It is known that 1h-1,2,3-triazole derivatives can interact with various biological targets

Mode of Action

The exact mode of action of this compound is currently unknown. 1h-1,2,3-triazole is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It has been suggested that triazole derivatives can interact with β-tubulin via h-bonding with numerous amino acids . This interaction could potentially affect microtubule dynamics and disrupt cellular processes.

Result of Action

Some triazole derivatives have shown promising antibacterial and antifungal activities . This suggests that the compound might have similar effects, but further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the triazole ring via “click” chemistry, which involves the reaction of an azide with an alkyne . The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step involves the coupling of the triazole-piperidine intermediate with nicotinonitrile under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-20-10-13(18-19-20)15(22)21-7-4-12(5-8-21)23-14-11(9-16)3-2-6-17-14/h2-3,6,10,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMETXWSFWUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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